molecular formula C27H37N3O B10781869 Snc 162;snc-162 CAS No. 1217811-53-4

Snc 162;snc-162

Cat. No.: B10781869
CAS No.: 1217811-53-4
M. Wt: 419.6 g/mol
InChI Key: WGIDFDFAOQVAHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Snc 162 involves several steps, starting from commercially available starting materials. The key steps include the formation of the piperazine ring and the introduction of the allyl group. The synthetic route typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

    Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide.

    Coupling with Benzamide: The final step involves coupling the piperazine derivative with a benzamide derivative to form Snc 162.

Chemical Reactions Analysis

Snc 162 undergoes various chemical reactions, including:

    Oxidation: Snc 162 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on Snc 162.

    Substitution: Snc 162 can undergo substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Snc 162 exerts its effects by selectively binding to delta-opioid receptors, which are G-protein-coupled receptors. Upon binding, Snc 162 activates the receptor, leading to the activation of downstream signaling pathways involving G-proteins. This activation results in the modulation of various cellular processes, including the inhibition of adenylate cyclase, the opening of potassium channels, and the closing of calcium channels . These effects contribute to the analgesic and antidepressant-like properties of Snc 162.

Comparison with Similar Compounds

Snc 162 is similar to other delta-opioid receptor agonists, such as Snc 80 and Leu-Enkephalin . Snc 162 is unique in its high selectivity for delta-opioid receptors and its potent antidepressant-like effects. Other similar compounds include:

Snc 162 stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

SNC 162, also known by its chemical name 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide, is a potent and selective non-peptide agonist of the delta-opioid receptor (DOR). This compound has garnered attention in pharmacological research due to its significant selectivity over mu-opioid receptors (MOR) and its potential therapeutic applications.

PropertyValue
CAS Number 178803-51-5
Molecular Formula C27H37N3O
Molecular Weight 419.60 g/mol
K_i (DOR) 0.63 nM
Selectivity >8000-fold over MOR

Biological Activity

SNC 162 exhibits a high affinity for delta-opioid receptors, with a K_i value of 0.63 nM, indicating its potency in activating these receptors. The compound demonstrates more than an 8000-fold selectivity for DOR over MOR, making it a valuable candidate for studying the specific effects of delta agonism without the confounding effects associated with mu receptor activation .

As a delta-opioid receptor agonist, SNC 162 modulates pain perception and has shown potential antidepressant-like effects. Its mechanism involves enhancing the antinociceptive effects of other opioids, such as fentanyl, which may provide insights into developing adjunct therapies for pain management .

Case Studies and Research Findings

  • Antinociceptive Effects : In studies conducted on rhesus monkeys, SNC 162 was found to selectively enhance the antinociceptive effects of fentanyl. This was demonstrated through behavioral assays that measured response to thermal stimuli, indicating its potential utility in pain management protocols .
  • Ethanol Discrimination : Research has also explored the discriminative stimulus effects of SNC 162 in relation to ethanol. Doses ranging from 0.01 to 0.3 mg/kg were administered, with varying degrees of ethanol-lever responding observed, suggesting that SNC 162 may influence ethanol-related behaviors through its action on opioid receptors .
  • Antidepressant-Like Effects : Additional studies have indicated that SNC 162 may possess antidepressant-like properties, further broadening its potential therapeutic applications beyond analgesia .

Comparative Analysis with Other Opioids

The following table summarizes the comparative biological activity of SNC 162 with other known opioid receptor agonists:

CompoundReceptor TypeK_i (nM)Selectivity Ratio (DOR/MOR)Notable Effects
SNC 162Delta0.63>8000Antinociceptive, antidepressant-like
FentanylMu~0.5N/APotent analgesic
SNC 80Delta~1.5N/AAntinociceptive

Properties

CAS No.

1217811-53-4

Molecular Formula

C27H37N3O

Molecular Weight

419.6 g/mol

IUPAC Name

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-phenylmethyl]-N,N-diethylbenzamide

InChI

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3

InChI Key

WGIDFDFAOQVAHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C

Origin of Product

United States

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